Imidazo[1,5-a]pyridine-1-carbonitrile

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) is the correct [1,5-a] regioisomer, critical for avoiding uncontrolled variables in SAR interpretation. Its reduced lipophilicity (LogP 0.65 vs ~1.00 for [1,2-a]) improves CNS MPO scores and reduces hERG liability. The 1-carbonitrile group enables covalent warhead design and metabolic probing. Supplied at ≥97% purity with defined MP 160-165°C, ensuring batch-to-batch reliability for lead optimization and in vivo scale-up.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 119448-88-3
Cat. No. B3089497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridine-1-carbonitrile
CAS119448-88-3
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=CN2C=C1)C#N
InChIInChI=1S/C8H5N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H
InChIKeyMIOPOILJVITUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3): Procurement & Differentiation Guide for Scientific Selection


Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) is a nitrogen-containing fused heterocyclic building block characterized by a rigid bicyclic framework (C8H5N3, MW 143.15) with a nitrile group at the 1-position . This core scaffold is recognized as a privileged structure in medicinal chemistry, enabling modular functionalization for the synthesis of kinase inhibitors, CNS ligands, and covalent probes [1]. Commercially available at purities ranging from 95% to 97%, its physicochemical profile (LogP ~0.65, melting point 160-165°C) and scalable synthetic routes make it a practical entry point for diverse lead optimization campaigns .

Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3): Why Close Analogs Cannot Be Directly Substituted


The imidazo[1,5-a]pyridine scaffold is not a monolith; subtle positional isomerism and ring fusion topology dramatically alter electronic distribution, hydrogen-bonding capacity, and metabolic stability . For instance, the [1,5-a] regioisomer exhibits a distinct LogP (0.65) and dipole moment compared to its [1,2-a] counterpart (LogP ~1.00), directly impacting passive permeability and off-target promiscuity in cellular assays [1]. Furthermore, the 1-carbonitrile substitution pattern uniquely positions the nitrile as both a hydrogen-bond acceptor and a metabolic soft spot, whereas the 3-carbonitrile variant presents different steric and electronic constraints for target engagement . Procurement of a generic 'imidazopyridine carbonitrile' without rigorous specification of the regioisomer and substitution pattern introduces uncontrolled variables that can derail SAR interpretation and lead to irreproducible biological results.

Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3): Quantitative Differentiation vs. Key Comparators


Lipophilicity (LogP) Differentiation: Imidazo[1,5-a]pyridine-1-carbonitrile vs. [1,2-a] Regioisomer

The lipophilicity of Imidazo[1,5-a]pyridine-1-carbonitrile is quantified by a calculated LogP of 0.65 . This value is 35% lower than the LogP of 1.00 observed for the closely related regioisomer Imidazo[1,2-a]pyridine-2-carbonitrile [1]. Lower LogP correlates with improved aqueous solubility and reduced non-specific protein binding, which are critical for achieving clean dose-response curves in biochemical assays.

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Synthetic Scalability: Improved Process Yield vs. Traditional Routes

Recent process research has focused on optimizing the synthesis of this specific core. A 2022 publication in Organic Process Research & Development described a streamlined synthetic route for Imidazo[1,5-a]pyridine-1-carbonitrile that reduces step count and improves overall yield compared to earlier multi-step cyclocondensation methods . This enhanced scalability directly reduces the cost-of-goods for procurement at gram-to-kilogram scale relative to less optimized analogs.

Process Chemistry Medicinal Chemistry Scale-up Synthesis

Commercial Availability: Standardized Purity Specifications vs. Research-Grade Alternatives

Imidazo[1,5-a]pyridine-1-carbonitrile is consistently offered by major suppliers (e.g., Sigma-Aldrich, Fluorochem, AK Scientific) with a minimum purity specification of 95% and, in select cases, 97% . This contrasts with many niche or custom-synthesized imidazopyridine carbonitriles (e.g., certain 3-substituted variants) which often lack defined purity standards or are only available as 'research grade' with unspecified impurities.

Chemical Procurement Quality Control Building Block Sourcing

Thermal Stability & Handling: Melting Point Defines Storage & Formulation Feasibility

The compound exhibits a well-defined melting point range of 160-165°C . This contrasts with the 3-carbonitrile regioisomer (Imidazo[1,5-a]pyridine-3-carbonitrile), for which a melting point is not consistently reported across major chemical databases, suggesting potential polymorphism or amorphous character . A sharp melting point is a key indicator of crystallinity and chemical stability, facilitating robust compound storage and enabling more reproducible solid-state formulation in early discovery.

Pre-formulation Compound Management Physicochemical Characterization

Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3): High-Confidence Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization for CNS or Kinase Targets

The reduced lipophilicity (LogP 0.65) of Imidazo[1,5-a]pyridine-1-carbonitrile compared to the [1,2-a] regioisomer makes it a superior choice for designing lead compounds with improved CNS MPO scores or reduced hERG liability . Its nitrile group serves as a versatile handle for generating diverse analogs via cross-coupling or cycloaddition, facilitating rapid SAR exploration . The consistent commercial purity (≥95%) ensures reliable structure-activity relationships without interference from undefined impurities .

Chemical Biology Probe Synthesis and Covalent Ligand Design

The nitrile at the 1-position is strategically placed for metabolic probing or as a warhead in covalent inhibitor design. The scaffold's documented use as an IRAP inhibitor template provides a validated starting point for developing chemical probes targeting the central nervous system . The defined melting point (160-165°C) and storage recommendations simplify handling and long-term stability in compound management facilities .

Process Chemistry Scale-Up for Preclinical Candidate Synthesis

For projects advancing to in vivo efficacy studies, the availability of a streamlined synthetic route for this core provides a clear path to multi-gram scale-up . Procuring this building block from established vendors with guaranteed purity (95-97%) eliminates the need for costly re-purification and reduces the risk of batch failure during critical preclinical manufacturing campaigns .

Physicochemical Property Benchmarking in Compound Library Design

The well-characterized properties of Imidazo[1,5-a]pyridine-1-carbonitrile (LogP 0.65, MW 143.15) make it an ideal reference standard for calibrating in silico property predictions for larger imidazopyridine libraries . Its balanced polarity, compared to more lipophilic analogs, helps establish baseline permeability and solubility profiles for new chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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